4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole
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Overview
Description
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization with 2-acetylpyrrole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated derivatives of the phenyl or pyrrole rings.
Scientific Research Applications
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the pyrrole ring, making it less complex.
4-Phenyl-2-(1H-imidazol-2-yl)-1,3-thiazole: Contains an imidazole ring instead of a pyrrole ring.
2-(1H-Pyrrol-2-yl)-1,3-thiazole: Lacks the phenyl group.
Uniqueness
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole is unique due to the presence of both a phenyl group and a pyrrole ring fused with a thiazole ring. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C13H10N2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H10N2S/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h1-9,14H |
InChI Key |
NGKFDGMWOWNTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
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